molecular formula C4H6F3NO B072965 2,2,2-Trifluoro-N,N-dimethylacetamide CAS No. 1547-87-1

2,2,2-Trifluoro-N,N-dimethylacetamide

Cat. No. B072965
CAS RN: 1547-87-1
M. Wt: 141.09 g/mol
InChI Key: WXBWKMLIVXELSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-N,N-dimethylacetamide often involves the use of trifluoroacetylated precursors or direct fluorination techniques. For example, the preparation of perfluoro-[N-(4-pyridyl)acetamide], involving direct fluorination of sodium salts of perfluoro-[N-(4-pyridyl)-acetamide], demonstrates a method that could potentially be adapted for the synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide (Banks et al., 1996).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, have shown the importance of hydrogen bonds in stabilizing the molecular structure in both crystal and solution phases (Sterkhova et al., 2019). These structural insights could inform the analysis of 2,2,2-Trifluoro-N,N-dimethylacetamide's molecular geometry.

Chemical Reactions and Properties

The chemical reactivity of 2,2,2-Trifluoro-N,N-dimethylacetamide derivatives, such as its involvement in oxidative addition reactions to alkenes and dienes, reveals its potential for creating iodinated and other functionalized products under specific conditions (Shainyan et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.

Physical Properties Analysis

The physical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide, and its analogs, are significantly influenced by their fluorinated structures. For instance, the study on excess enthalpies of mixtures containing 2,2,2-trifluoroethanol highlights the impact of fluorination on intermolecular interactions and thermodynamic properties (Pikkarainen, 1988).

Chemical Properties Analysis

The chemical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide derivatives, including reactivity towards nucleophilic and electrophilic agents, demonstrate a broad range of functional capabilities. Oxidative trifluoromethylthiolation of terminal alkynes with AgSCF3, for example, showcases an efficient method to synthesize alkynyl trifluoromethyl sulfides, indicating the potential chemical versatility of the trifluoromethyl group in such molecules (Zhu et al., 2014).

Scientific Research Applications

Synthetic Applications

TFDMA serves as a versatile solvent and reagent in chemical synthesis, facilitating various organic transformations. For example, it has been employed in the efficient synthesis of alkynyl trifluoromethyl sulfides, leveraging its ability to stabilize reactive intermediates and improve yield under mild conditions (Zhu, Xu, & Qing, 2014). Moreover, it participates in oxidative addition reactions, offering a pathway to functionalized molecules through the introduction of fluorine atoms or trifluoromethyl groups into organic substrates (Negrebetsky et al., 2008).

Materials Science

In the field of materials science, TFDMA has been utilized as an additive in electrolyte solutions for lithium-ion batteries, enhancing thermal stability and improving the performance and lifetime of high-voltage cathode materials (Bae, Shin, & Kim, 2014). Additionally, it plays a role in the synthesis of metal-organic frameworks (MOFs), where its solvent properties facilitate the formation of highly porous and stable structures suitable for gas storage and separation applications (He, Tan, & Zhang, 2013).

Electrochemistry

TFDMA's role extends to electrochemistry, where its inclusion in electrolytes contributes to the development of safer and more efficient energy storage systems. It aids in forming a stable solid electrolyte interphase (SEI) on electrodes, thereby enhancing the cyclic stability of lithium-rich cathodes at both room and elevated temperatures (Tu et al., 2016).

Photocatalysis

In photocatalytic applications, TFDMA has been used as a reaction solvent in the reduction of CO2, demonstrating its potential in environmental remediation through the conversion of CO2 to useful chemicals (Kuramochi, Kamiya, & Ishida, 2014).

Safety And Hazards

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation . Safety measures include keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2,2,2-trifluoro-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBWKMLIVXELSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325570
Record name 2,2,2-Trifluoro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N,N-dimethylacetamide

CAS RN

1547-87-1
Record name 2,2,2-Trifluoro-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N,N-dimethylacetamide
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